molecular formula C10H16BNO4S B1387063 N,N-Diethyl 4-boronobenzenesulfonamide CAS No. 850568-76-2

N,N-Diethyl 4-boronobenzenesulfonamide

Cat. No. B1387063
CAS RN: 850568-76-2
M. Wt: 257.12 g/mol
InChI Key: HMGSSHUKMMHXLR-UHFFFAOYSA-N
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Description

N,N-Diethyl 4-boronobenzenesulfonamide, also known as N,N-Diethyl-p-toluenesulfonamide, is an organic compound with the molecular formula C10H16BNOS. It is a white, crystalline solid with a melting point of 108°C and a boiling point of 247°C. N,N-Diethyl 4-boronobenzenesulfonamide is used in a variety of applications, including as a catalyst in the synthesis of organic compounds, as a reagent in chemical reactions, and for its biochemical and physiological effects.

Scientific Research Applications

N,N-Diethyl 4-boronobenzenesulfonamide is widely used in scientific research as a catalyst in the synthesis of organic compounds. It is also used as a reagent in chemical reactions such as the synthesis of polymers, the catalytic oxidation of alcohols, and the synthesis of heterocyclic compounds. N,N-Diethyl 4-boronobenzenesulfonamide is also used in the study of biochemical and physiological processes, such as the regulation of cell signaling pathways, the control of gene expression, and the modulation of enzyme activity.

Mechanism of Action

N,N-Diethyl 4-boronobenzenesulfonamide is believed to act as a proton donor in chemical reactions, allowing for the transfer of protons from one molecule to another. It is also thought to act as a Lewis acid, which can facilitate the formation of new bonds between molecules. In addition, N,N-Diethyl 4-boronobenzenesulfonamide can act as a catalyst in the synthesis of organic compounds, allowing for the formation of new molecules from existing ones.
Biochemical and Physiological Effects
N,N-Diethyl 4-boronobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the bioavailability of certain drugs. N,N-Diethyl 4-boronobenzenesulfonamide has also been found to modulate the activity of certain enzymes involved in the regulation of cell signaling pathways, which can affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of N,N-Diethyl 4-boronobenzenesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in a laboratory setting. In addition, it is a highly stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that N,N-Diethyl 4-boronobenzenesulfonamide can be toxic in high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for the use of N,N-Diethyl 4-boronobenzenesulfonamide in scientific research. It could be used to develop new catalysts for the synthesis of organic compounds, as well as to study the biochemical and physiological effects of different compounds. In addition, N,N-Diethyl 4-boronobenzenesulfonamide could be used to study the regulation of gene expression and the modulation of enzyme activity. Finally, it could be used to develop new drugs and drug delivery systems.

properties

IUPAC Name

[4-(diethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGSSHUKMMHXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657205
Record name [4-(Diethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl 4-boronobenzenesulfonamide

CAS RN

850568-76-2
Record name B-[4-[(Diethylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Diethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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